3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde
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Description
3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.418. The purity is usually 95%.
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Biological Activity
3-Methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18O4
- Molecular Weight : 286.31 g/mol
- CAS Number : 5932-68-3
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, derivatives of benzaldehyde have shown significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. A study demonstrated that certain benzaldehyde derivatives could inhibit lipid peroxidation and enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis. A comparative study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytoprotective Effects
Cytoprotective properties have been noted in several studies, particularly concerning its role in protecting against chemically induced cell damage. For example, a patent describes the use of similar compounds in formulations aimed at preventing cellular damage from oxidative stress and inflammation . This suggests potential applications in developing therapeutic agents for conditions like neurodegenerative diseases.
Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to that of well-known antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 15 |
3-Methoxy Compound | 20 |
Control (No treatment) | - |
Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy against E. coli and S. aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The methoxy groups in the structure enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Membrane Disruption : The hydrophobic regions facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell death in microbial pathogens.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting a potential mechanism for its cytoprotective effects.
Properties
IUPAC Name |
3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-4-7-16-10-11-18(20(14-16)24-3)25-12-6-13-26-21-17(15-22)8-5-9-19(21)23-2/h4-5,7-11,14-15H,6,12-13H2,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPLVIQAQYGCB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.